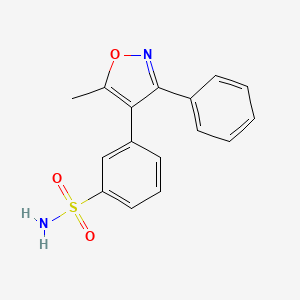

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

説明

Structural Characterization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Molecular Architecture and Crystallographic Analysis

This compound (CAS 386273-25-2) is a sulfonamide derivative with a molecular formula of C₁₆H₁₄N₂O₃S and a molecular weight of 314.359 g/mol . Its structure comprises a benzenesulfonamide core substituted at the 3-position by a 5-methyl-3-phenylisoxazol-4-yl group. The isoxazole ring is a five-membered heterocyclic system containing two adjacent nitrogen and oxygen atoms, with a methyl group at the 5-position and a phenyl group at the 3-position.

Crystallographic studies reveal that this compound crystallizes in a monoclinic space group (P2₁/c) with unit cell parameters:

| Parameter | Value (Å) |

|---|---|

| a | 13.0201 |

| b | 7.793 |

| c | 17.3305 |

| β | 94.373° |

| Cell volume | 1753.3 ų |

The crystal structure confirms the planar arrangement of the benzenesulfonamide moiety and the perpendicular orientation of the isoxazole-phenyl group relative to the sulfonamide ring. The isoxazole ring adopts a non-aromatic, partially conjugated conformation, with bond lengths and angles characteristic of its electron-deficient nature.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR spectra (500 MHz, DMSO-d₆) exhibit distinct signals for aromatic protons, isoxazole methyl groups, and sulfonamide NH:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (benzene) | 7.59–7.52 | Doublet of doublets (J = 8.3, 1.3 Hz) |

| Aromatic (phenyl-isoxazole) | 7.59–7.52 | Overlapping multiplets |

| Isoxazole methyl (CH₃) | 2.27 | Singlet |

| Sulfonamide NH | 15.0 | Broad singlet |

13C NMR data (126 MHz, DMSO-d₆) reveal carbons at:

| Carbon Type | δ (ppm) |

|---|---|

| Isoxazole C-3 | 159.9 |

| Isoxazole C-4 | 100.5 |

| Sulfonamide S(=O)₂ | 148.9 |

| Benzene carbons | 120–130 |

Infrared (IR) Spectroscopy

Key IR absorption bands (KBr pellet):

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N–H (sulfonamide) stretch | 3350–3300 |

| S=O asymmetric stretch | 1325–1300 |

| S=O symmetric stretch | 1150–1100 |

| Isoxazole C=N | 1650–1600 |

Mass Spectrometry (MS)

The molecular ion peak (M⁺) appears at m/z 314.0725 , with fragmentation patterns consistent with sulfonamide cleavage and isoxazole ring opening.

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) studies on analogous 3,5-dimethylisoxazole systems reveal:

- Vibrational Modes : Isoxazole C=N and C–O stretching frequencies align with experimental IR data.

- Electronic Properties : HOMO-LUMO gaps indicate moderate electron-deficient character, consistent with sulfonamide reactivity.

- Molecular Electrostatic Potential (MEP) : The sulfonamide group exhibits high electron density (red regions), while the isoxazole ring shows electronegative regions (blue).

Molecular modeling of the benzenesulfonamide-isoxazole interaction highlights:

Comparative Analysis with Structural Analogues

Key Analogues

Crystal Packing Differences

Spectroscopic Comparisons

| Feature | This Compound | Parecoxib Impurity 15 (CAS 26306-06-9) |

|---|---|---|

| 1H NMR (Sulfonamide NH) | δ 15.0 (broad) | Absent (alkylated NH) |

| IR S=O Stretch | 1325–1300 cm⁻¹ | Shifted to 1300–1250 cm⁻¹ (ester) |

特性

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHRXSCXPHAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741522 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386273-25-2 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of proinflammatory prostanoids, which are compounds that contribute to inflammation and pain.

Mode of Action

“this compound” acts as a potent and selective inhibitor of the COX-2 enzyme. By inhibiting this enzyme, the compound reduces the production of proinflammatory prostanoids, thereby alleviating inflammation and pain.

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the synthesis of proinflammatory prostanoids. These prostanoids are part of the biochemical pathway that leads to inflammation and pain. By inhibiting their production, “this compound” effectively interrupts this pathway, reducing inflammation and pain.

Pharmacokinetics

These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.

Result of Action

The result of the action of “this compound” is a reduction in inflammation and pain. This is achieved by inhibiting the COX-2 enzyme and disrupting the production of proinflammatory prostanoids.

生化学分析

Biochemical Properties

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition is crucial for understanding the compound’s potential anti-inflammatory properties. Additionally, this compound interacts with other biomolecules such as receptors and transporters, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and pain response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby modulating the inflammatory response. Furthermore, this compound affects gene expression by altering the transcription of genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity. This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammation and pain response. The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other enzymes. Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.

生物活性

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, also known as Parecoxib Sodium IMP or Valdecoxib Impurity 7, is a compound with significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O3S

- Molecular Weight : 314.36 g/mol

- CAS Number : 2304623-36-5

The compound exhibits its biological activity primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Inhibition of COX-2 leads to decreased production of prostaglandins, thereby reducing inflammation and pain. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) but with a focus on minimizing gastrointestinal side effects.

Anti-inflammatory Effects

Research has shown that this compound displays notable anti-inflammatory properties. In vitro studies demonstrated that the compound effectively inhibited the secretion of inflammatory mediators in various cell lines. For instance, at concentrations around 50 µM, it resulted in approximately 50% inhibition of certain pro-inflammatory cytokines .

Analgesic Properties

In animal models, this compound has been evaluated for its analgesic effects. Studies indicated a significant reduction in pain responses in carrageenan-induced paw edema models, suggesting its potential utility as an analgesic agent .

In Vitro Studies

- Inhibition of COX Enzymes : The compound was tested against COX-1 and COX-2 enzymes, showing a preferential inhibition towards COX-2 with an IC50 value comparable to established NSAIDs like indomethacin .

- Cell Culture Experiments : In cell culture assays, treatment with the compound resulted in decreased levels of inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in stimulated macrophages .

In Vivo Studies

- Paw Edema Model : In a study involving rats, administration of the compound led to a significant reduction in paw swelling after carrageenan injection, demonstrating its efficacy as an anti-inflammatory agent .

- Pain Response Assessment : Behavioral assessments indicated that animals treated with the compound exhibited reduced pain sensitivity compared to controls, further supporting its analgesic properties .

Data Table: Summary of Biological Activity

科学的研究の応用

Anti-inflammatory Activity

One of the most prominent applications of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is its role as an anti-inflammatory agent. It has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. Studies have shown that compounds in this class can effectively reduce inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Research has indicated that derivatives of isoxazole, including this compound, exhibit antiviral properties, particularly against hepatitis B virus (HBV). A study highlighted the synthesis of related compounds that demonstrated significant inhibition of HBV replication, suggesting that modifications to the isoxazole structure can enhance antiviral efficacy . The potential for developing non-nucleoside anti-HBV agents from this class of compounds is promising.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion (ADME). This compound's solubility and stability are critical for its bioavailability and therapeutic effectiveness. Studies have suggested that derivatives can be utilized in pharmacokinetic studies to assess their behavior in biological systems .

Case Studies

- Valdecoxib and Its Impurities : Research on Valdecoxib, a COX-2 inhibitor, has often referenced this compound as an impurity. Understanding these impurities can help in optimizing drug formulations and ensuring safety profiles .

- Antiviral Development : A series of studies focusing on isoxazole derivatives have shown that certain modifications can lead to enhanced antiviral activity against HBV, positioning compounds like this compound as potential candidates for further development .

類似化合物との比較

Structural and Functional Analogues

Valdecoxib belongs to a class of sulfonamide-containing COX-2 inhibitors. Key structural analogues and their comparative features are summarized below:

Key Observations :

- Core Heterocycle : Valdecoxib’s isoxazole ring provides optimal steric and electronic properties for COX-2 binding, outperforming pyrazole-based celecoxib in selectivity .

- Sulfonamide Position : The para-substituted benzenesulfonamide in valdecoxib enhances COX-2 binding affinity compared to meta-substituted analogues .

- Functional Groups : Etoricoxib’s methylsulfonyl group improves potency (lower IC₅₀) but introduces cardiovascular risks, a drawback shared by valdecoxib .

Pharmacological Profiles

- COX-2 Selectivity : Valdecoxib (IC₅₀ = 5 nM) is 10-fold more potent than celecoxib (IC₅₀ = 40 nM) but less potent than etoricoxib (IC₅₀ = 1 nM) .

- Therapeutic Indications : Unlike the antimicrobial analogue in , valdecoxib’s activity is specific to COX-2-mediated pathways .

- Adverse Effects : Valdecoxib was withdrawn in 2005 due to cardiovascular risks, whereas etoricoxib remains in use with stricter monitoring .

Physical and Crystallographic Properties

Valdecoxib’s Form B crystal (melting point 170–174°C, IR peaks at 1170, 925 cm⁻¹) exhibits superior stability compared to Form A , making it preferable for pharmaceutical formulations . In contrast, the thiadiazin derivative () lacks detailed crystallographic data, limiting its commercial viability .

準備方法

Synthesis of the Isoxazole Core

The key structural element of valdecoxib is the 3,4-diarylisoxazole scaffold. The synthesis of this core typically involves the formation of the isoxazole ring through cyclization reactions starting from appropriate precursors.

1.1 Hydroxyisoxazoline Intermediate Formation and Aromatization

A common approach involves generating a hydroxyisoxazoline intermediate by reacting a thermodynamically stable enolate derived from phenylacetone with substituted arylnitrile oxides. This reaction yields 3-aryl-5-hydroxy-5-methyl-4-phenyl-2-isoxazoline diastereomers.

Subsequent dehydration of the hydroxyisoxazoline intermediate leads to aromatization, forming the 5-methyl-3,4-diphenylisoxazole structure.

This method allows for the incorporation of various substituents on the aromatic rings, enabling structural analogues synthesis.

1.2 Electrophilic Bromination and Suzuki-Miyaura Cross-Coupling

Starting from 3-ethoxy-5-methylisoxazole, electrophilic bromination at the C-4 position generates 4-bromo-3-ethoxy-5-methylisoxazole.

The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with phenylboronic acid catalyzed by palladium complexes (e.g., Pd(PPh₃)₂Cl₂), yielding 3-ethoxy-5-methyl-4-phenylisoxazole.

Further functional group transformations can convert the ethoxy group to the desired sulfonamide functionality.

1.3 Enolate Generation and Nitrile Oxide Cycloaddition

The enolate of phenylacetone is generated using strong bases such as lithium diisopropylamide (LDA) at low temperatures (0°C).

This enolate reacts with arylnitrile oxides to form isoxazolines, which are then dehydrated to isoxazoles.

This route provides good control over regioselectivity and yields the diarylisoxazole core efficiently.

The introduction of the benzenesulfonamide group is critical for biological activity and requires precise sulfonation and subsequent amination steps.

The sulfonation of 3,4-diphenyl-5-methylisoxazole or its hydroxyisoxazoline precursor is carried out using oleum (fuming sulfuric acid) as the sulfonating agent.

Oleum provides excellent solubility of the starting material and allows the reaction to proceed at lower temperatures (0 to 40°C, preferably 5 to 15°C), minimizing the formation of isomeric impurities.

The reaction produces the corresponding 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid.

After sulfonation, the reaction mixture is diluted with water to adjust sulfuric acid concentration to 30-70%, preferably 40-60%, to precipitate the sulfonic acid product.

The precipitate is isolated by filtration or centrifugation at 0 to 40°C, preferably 10 to 20°C.

2.2 Conversion to Sulfonate Sodium Salt

The sulfonic acid is dissolved in water at 0 to 40°C, then treated with sodium chloride to form the corresponding sulfonate sodium salt.

Optimal dissolution uses 2 to 10 mL water per gram of sulfonic acid, preferably 4 to 5 mL at 25 to 30°C.

2.3 Formation of Sulfonyl Chloride

The sulfonate sodium salt is converted to the sulfonyl chloride intermediate by treatment with halogenating agents such as thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF).

The halogenation is performed in solvents like dichloromethane, chlorobenzene, toluene, or neat SOCl₂ at 30 to 120°C, preferably 60 to 90°C.

The reaction mixture is washed with water to remove excess reagents and salts, yielding a solution of the sulfonyl chloride intermediate.

2.4 Amination to Form Sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia to form the target sulfonamide, 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.

The product is isolated by standard purification methods such as crystallization or filtration.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Isoxazole ring formation | Phenylacetone + LDA, arylnitrile oxides | 0 | Enolate generation and cycloaddition |

| 2 | Hydroxyisoxazoline dehydration | Acid/base dehydration | Ambient | Aromatization to isoxazole |

| 3 | Sulfonation | Oleum | 0–40 (prefer 5–15) | Minimizes isomeric impurities |

| 4 | Sulfonic acid precipitation | Dilution with water (adjust sulfuric acid conc.) | 0–40 (prefer 10–20) | Filtration or centrifugation |

| 5 | Formation of sulfonate sodium salt | Sodium chloride in water | 0–40 | Dissolution optimized at 25–30 |

| 6 | Conversion to sulfonyl chloride | SOCl₂ + catalytic DMF in organic solvent | 30–120 (prefer 60–90) | Halogenation reaction |

| 7 | Amination to sulfonamide | Ammonia | Ambient | Formation of final sulfonamide compound |

Research Findings and Process Advantages

The use of oleum for sulfonation is advantageous due to improved solubility of the isoxazole substrate and the ability to conduct the reaction at lower temperatures, which reduces side reactions and isomer formation.

The enolate-based cycloaddition method allows for diverse substitution patterns on the isoxazole ring, facilitating the synthesis of analogues and derivatives with potential biological activity.

Suzuki-Miyaura coupling reactions provide a versatile and efficient route to introduce aryl groups at the C-4 position of the isoxazole ring, enabling structural diversification.

The halogenation and subsequent amination steps are well-established and provide high yields of the sulfonamide with controlled purity.

Q & A

Basic: What are the established synthetic routes for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide?

Answer:

The compound is synthesized via a multi-step process involving the formation of the isoxazole ring and subsequent sulfonylation. A key method involves reacting 5-methyl-3-phenylisoxazole-4-carbaldehyde with benzenesulfonamide derivatives under nucleophilic substitution conditions. Propionic anhydride acylation, catalyzed by triethylamine and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), is used to generate prodrug derivatives . The sodium salt form is obtained through NaOH treatment in ethanol. Characterization typically employs elemental analysis, UV-Vis spectroscopy, and NMR to confirm purity and structure .

Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Answer:

The crystalline Form B of the compound is characterized using single-crystal X-ray diffraction (SC-XRD). SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data . For visualization, ORTEP-III with a graphical interface (WinGX suite) is recommended to generate thermal ellipsoid plots and analyze packing motifs . Hydrogen bonding patterns can be further analyzed using graph set theory to understand intermolecular interactions .

Advanced: What experimental design considerations are critical for evaluating COX-2 selectivity in pharmacological studies?

Answer:

COX-2 selectivity is assessed using enzyme inhibition assays (e.g., recombinant COX-1/COX-2 isoforms) and cell-based models (e.g., human whole blood assays). Key considerations include:

- Assay Conditions: Maintain isoform-specific cofactors (e.g., hematin for COX-1) and control pH/temperature to avoid activity bias .

- Data Normalization: Use reference inhibitors (e.g., indomethacin for COX-1, valdecoxib for COX-2) to validate assay sensitivity .

- Statistical Analysis: Apply IC₅₀ ratio (COX-2/COX-1) with confidence intervals to quantify selectivity. Contradictions in literature data often arise from differences in enzyme sources or assay protocols .

Advanced: How can researchers address discrepancies in reported crystallographic data, such as polymorphism or solvent-dependent packing?

Answer:

Polymorphism is resolved by:

- Solvent Screening: Crystallize the compound in varied solvents (e.g., ethanol, DMSO) to isolate stable forms. Form B, for example, exhibits superior stability due to dense hydrogen-bonding networks .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to compare melting points and identify metastable phases.

- Dynamic Vapor Sorption (DVS): Test hygroscopicity to assess environmental stability. Contradictions in reported unit cell parameters may arise from twinning or incomplete refinement, necessitating reanalysis with SHELXL .

Advanced: What methodologies are employed to study metal complexation with this sulfonamide?

Answer:

The sulfonamide group acts as a bidentate ligand, coordinating with transition metals (e.g., Co(II), Ni(II), Cu(II)) via the sulfonyl oxygen and amide nitrogen. Methodological steps include:

- Synthesis: React the compound with metal salts (e.g., CoCl₂) in ethanol/water under reflux.

- Characterization:

- Molar Conductivity: Confirm electrolyte behavior (e.g., 1:2 stoichiometry for [MR]X₂ complexes) .

- UV-Vis Spectroscopy: Analyze d-d transitions (e.g., octahedral geometry for Cu(II) at ~600 nm) .

- EPR: Detect paramagnetic species in Cu(II) complexes to verify coordination geometry .

Basic: What are the recommended handling and storage protocols to ensure compound stability?

Answer:

- Storage: Store under inert atmosphere (argon) at 2–8°C to prevent oxidation or hydrolysis of the isoxazole ring.

- Handling: Use desiccants to minimize moisture uptake, as hygroscopicity can alter crystallinity .

- Stability Testing: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced: How can computational chemistry aid in optimizing the pharmacokinetic profile of derivatives?

Answer:

- Docking Studies: Use molecular dynamics (e.g., AutoDock Vina) to predict COX-2 binding affinity and guide structural modifications .

- ADMET Prediction: Apply QSAR models to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test surrogates) .

- Prodrug Design: Introduce ester or amide prodrug moieties to enhance bioavailability, as demonstrated in valdecoxib derivatives .

Advanced: What analytical techniques are critical for resolving synthetic byproducts or degradation impurities?

Answer:

- HPLC-MS: Use reverse-phase C18 columns with UV/ESI-MS detection to identify impurities (e.g., unreacted intermediates or hydrolyzed products) .

- NMR Spectroscopy: Employ 2D techniques (COSY, HSQC) to assign signals for regioisomers or stereochemical byproducts .

- X-ray Powder Diffraction (XRPD): Differentiate polymorphic impurities by comparing experimental patterns with reference databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。